Axitinib Impurity 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

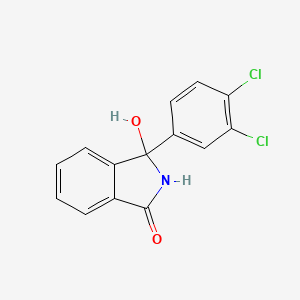

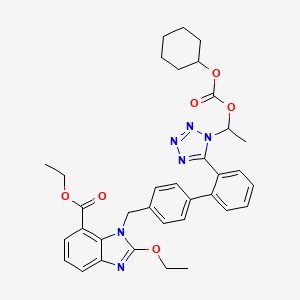

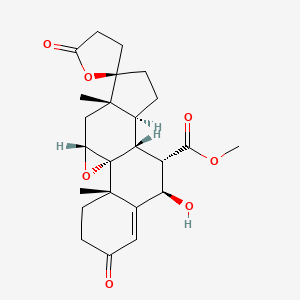

Axitinib Impurity 4 is a derivative of Axitinib . Axitinib is an indazole derivative and a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .

Synthesis Analysis

Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . The cocrystallization of Axitinib with a group of carboxylic acids was attempted to improve its aqueous solubility .Molecular Structure Analysis

The molecular formula of Axitinib Impurity 4 is C22H20N4OS, and its molecular weight is 388.49 .Chemical Reactions Analysis

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .Physical And Chemical Properties Analysis

Axitinib pharmacokinetics are dose-proportional within 1–20 mg twice daily, which includes the clinical dose range. Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug .Wissenschaftliche Forschungsanwendungen

Understanding Axitinib's Mechanism of Action

Axitinib is recognized for its potent and selective inhibition of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, crucial for the angiogenesis process in solid tumors. This characteristic makes axitinib a valuable agent in the treatment of various cancers, including renal, pancreatic, thyroid, breast, lung, and colorectal carcinomas. Studies have highlighted the differences between axitinib and other VEGFR inhibitors, suggesting unique therapeutic benefits of axitinib in oncology. The potential of blood pressure elevation and erythropoietin levels as predictive markers for VEGF/VEGFR pathway inhibition by axitinib is also under investigation, providing insights into optimizing cancer therapy (Kelly & Rixe, 2009).

Axitinib in Thyroid Cancer Treatment

The application of axitinib in treating thyroid cancer, particularly in cases resistant to radioactive iodine, highlights its therapeutic potential beyond renal carcinoma. A phase II study demonstrated axitinib's ability to yield a 30% response rate and stabilize disease in 38% of patients with advanced refractory thyroid cancer, showcasing a favorable tolerability profile. This evidence underscores axitinib's role in expanding treatment options for thyroid cancer patients, emphasizing the need for new treatments as the incidence of thyroid cancer rises (Deshpande, Gettinger, & Sosa, 2009).

Economic Efficiency in Cancer Treatment

The cost-effectiveness analysis of axitinib, especially for second-line treatment of renal cell carcinoma, offers a comprehensive view of its economic impact alongside its clinical benefits. Despite its higher cost compared to sorafenib, axitinib's incremental cost-effectiveness ratio within accepted thresholds suggests it is a financially viable option for renal carcinoma care. This analysis highlights the importance of balancing clinical efficacy with economic considerations in selecting cancer treatments (Petrou, 2015).

Advancements in Metastatic Renal Cell Carcinoma

Research into first-line and subsequent treatments for metastatic renal cell carcinoma (mRCC) with axitinib reflects significant advancements in managing this challenging disease. The exploration of optimal treatment sequences, including axitinib as a second-line therapy following first-line VEGF inhibitors, underscores the dynamic landscape of mRCC treatment strategies. These developments aim to customize therapy based on patient and disease characteristics, improving outcomes in mRCC management (Sun, Larcher, & Karakiewicz, 2014).

Impurity Profiling and Pharmaceutical Quality

The role of impurity profiling, including the analysis of Axitinib Impurity 4, is critical in ensuring pharmaceutical quality and safety. Understanding and controlling impurities in drug substances not only comply with regulatory requirements but also contribute to the development of safer, more effective therapeutic agents. This aspect of pharmaceutical research underscores the importance of analytical methodologies in identifying and quantifying impurities, which directly impacts drug development and patient care (Deshpande, Bhalerao, & Pabale, 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1443118-73-7 |

|---|---|

Produktname |

Axitinib Impurity 4 |

Molekularformel |

C22H20N4OS |

Molekulargewicht |

388.49 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

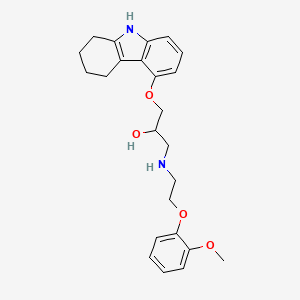

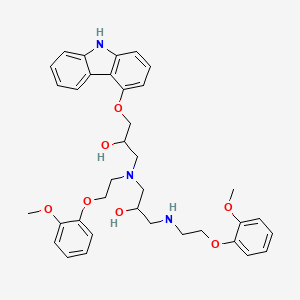

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)